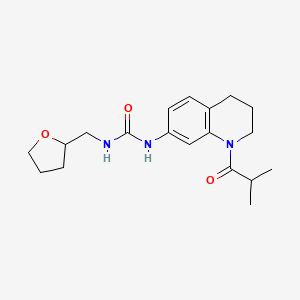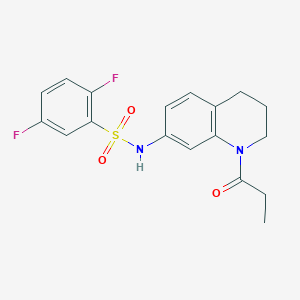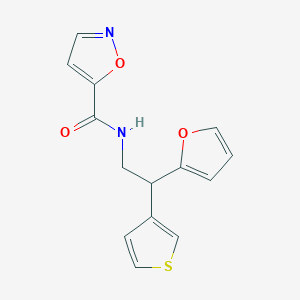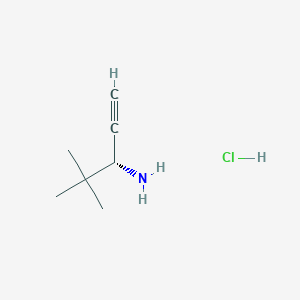![molecular formula C21H17BrN4O2 B2724803 N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923686-41-3](/img/structure/B2724803.png)
N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H17BrN4O2 and its molecular weight is 437.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The synthesis of thio-substituted ethyl nicotinate derivatives from a similar compound, 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, led to the creation of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these newly synthesized compounds were screened for antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Anticancer and Anti-5-lipoxygenase Agents
A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This research underscores the compound's relevance in developing potential anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Fungicidal Activity
Pyrazolo[1,5-a]pyrimidine derivatives, structurally analogous to systemic fungicides like carboxin, have been synthesized and shown high levels of fungicidal activity against Basidiomycete species, indicating their potential in agricultural applications (Huppatz, 1985).
Synthesis Efficiency
The one-pot synthesis of pyrazolo[1,5-a]pyrimidines demonstrates the chemical versatility and efficiency of synthesizing novel compounds, which could be pivotal in pharmaceutical research and development (Morabia & Naliapara, 2014).
Insecticidal and Fungicidal Activities
Novel pyrazole-5-carboxamides were synthesized and evaluated for insecticidal and fungicidal activities, highlighting the compound's potential in developing new pest control agents (Zhu et al., 2014).
Cytotoxicity Evaluation
New pyrazolopyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against cancer cells, contributing to the search for new anticancer compounds (Hassan et al., 2014).
Wirkmechanismus
Target of Action
albicans . Therefore, it is plausible that this compound may also target similar microbial strains.
Mode of Action
Similar compounds have been shown to inhibit the growth of certain microbial strains . This suggests that the compound may interact with its targets, possibly by binding to certain enzymes or proteins, thereby inhibiting their function and leading to the death of the microbial cells.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis, leading to cell death .
Result of Action
Based on its potential antimicrobial activity, it can be inferred that the compound may lead to the death of microbial cells, possibly by inhibiting essential cellular functions .
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-2-25-12-17(20(27)23-15-8-6-7-14(22)11-15)19-18(13-25)21(28)26(24-19)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBSOBGRZRGXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(1,3-Diphenylpyrazol-4-yl)-3-(2-furyl)-2-pyrazolinyl]butan-1-one](/img/structure/B2724722.png)




![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2724729.png)

![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)
![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2724735.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2724737.png)
![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)
![N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2724741.png)
